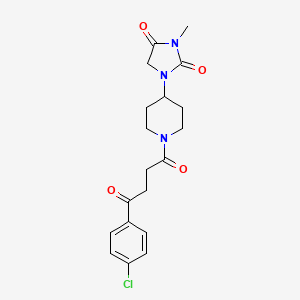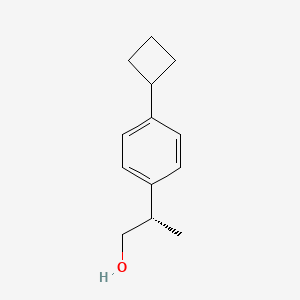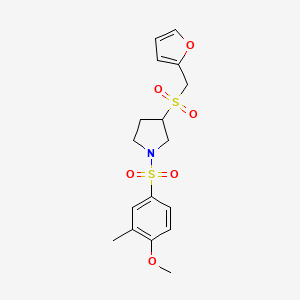
3-((Furan-2-ylmethyl)sulfonyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((Furan-2-ylmethyl)sulfonyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)pyrrolidine, also known as FMSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Reactivity
Furan and pyrrolidine derivatives have been a focus of synthetic chemistry due to their presence in natural products, pharmaceutical agents, and materials. For example, methods for preparing substituted furans and pyrroles from furfural derivatives involve addition reactions followed by novel oxidative rearrangements, providing a route to heterocycles with only one regioisomer in each case (Kelly, Kerrigan, & Walsh, 2008). Additionally, metal-free synthesis techniques have been developed for polysubstituted pyrrole derivatives, highlighting the efficiency and environmental benefits of using water as a solvent and surfactants to facilitate the reaction (Kumar, Rāmānand, & Tadigoppula, 2017).
Potential Applications
The research into furan and pyrrolidine derivatives has led to potential applications in various fields, including materials science and medicinal chemistry. For instance, novel pyrrolidin-2-ones, which are cyclic analogues of GABA, have been synthesized, indicating the potential for neurological or therapeutic applications (Ebrik et al., 1998). Moreover, the development of sulfonyl-substituted pyrrole chromophores for second-order nonlinear optics suggests their utility in advanced optical materials, showcasing their promising electronic and photophysical properties (Chou & Yeh, 2001).
properties
IUPAC Name |
3-(furan-2-ylmethylsulfonyl)-1-(4-methoxy-3-methylphenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO6S2/c1-13-10-15(5-6-17(13)23-2)26(21,22)18-8-7-16(11-18)25(19,20)12-14-4-3-9-24-14/h3-6,9-10,16H,7-8,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTXERGKAGHETF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(C2)S(=O)(=O)CC3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((Furan-2-ylmethyl)sulfonyl)-1-((4-methoxy-3-methylphenyl)sulfonyl)pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-methoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2740564.png)
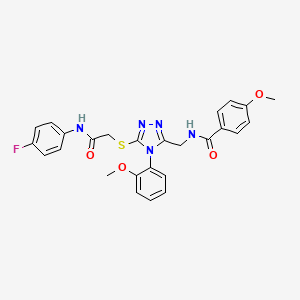
![2-[3-(3-chlorophenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B2740567.png)
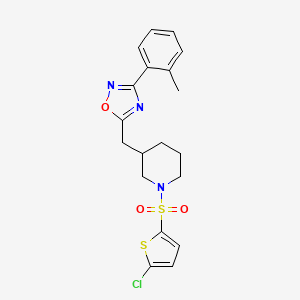
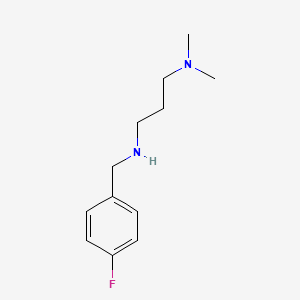
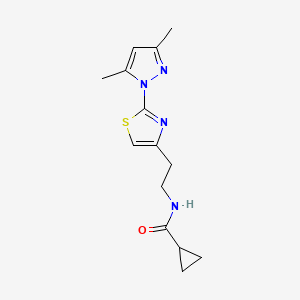
![Ethyl 3-(4-fluorophenyl)-5-(naphthalene-1-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2740571.png)
![2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(pyridin-3-yl)acetamide](/img/structure/B2740572.png)
![4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2,5-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2740574.png)
![5-chloro-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2740576.png)

![4-methylbenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2740580.png)
